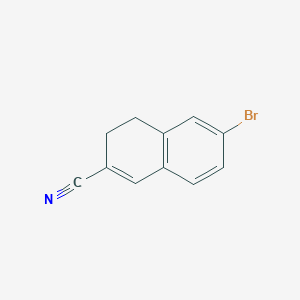![molecular formula C16H13Cl2N3 B13059284 8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B13059284.png)
8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride is a chemical compound with the molecular formula C16H13Cl2N3. It is known for its unique structure, which includes a quinoline ring and a hydrazone linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride typically involves the condensation of 2-chlorobenzaldehyde with 8-quinolinylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization, to ensure the compound’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a molecular probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride
- 8-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride
Uniqueness
8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C16H13Cl2N3 |
|---|---|
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]quinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C16H12ClN3.ClH/c17-14-8-2-1-5-13(14)11-19-20-15-9-3-6-12-7-4-10-18-16(12)15;/h1-11,20H;1H/b19-11+; |
Clé InChI |
VDFLTALZLURBNH-YLFUTEQJSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC3=C2N=CC=C3)Cl.Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC2=CC=CC3=C2N=CC=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B13059209.png)
![Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-CarboxylicAcidTert-ButylEster](/img/structure/B13059213.png)

![7-hydroxy-6-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13059224.png)
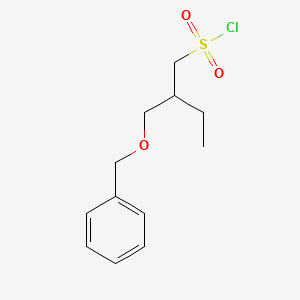
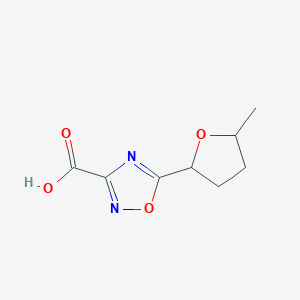
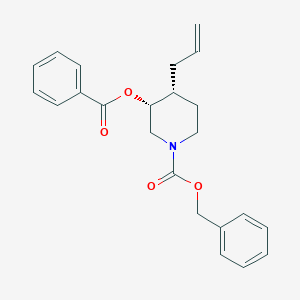
![Butyl[(4-chloro-3-fluorophenyl)methyl]amine](/img/structure/B13059262.png)
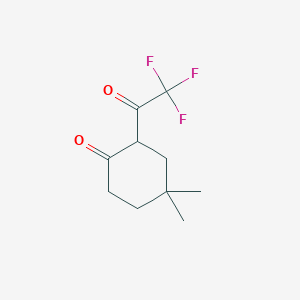
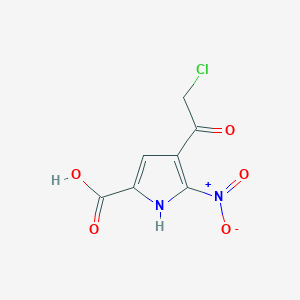
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059273.png)

